molecular formula C10H13N5O3 B8791399 9-(4-Hydroxy-3-hydroxymethyl-2-butenyl)guanine CAS No. 99776-28-0

9-(4-Hydroxy-3-hydroxymethyl-2-butenyl)guanine

Cat. No. B8791399
M. Wt: 251.24 g/mol
InChI Key: XXQDQFMZLCTDTI-UHFFFAOYSA-N
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Patent
US04798833

Procedure details

A solution of 4-(2-amino-6-chloropurin-9-yl)-1-benzyloxy-2-benzyloxymethyl-2-butene (148 mg, 0.329 mmol), 1.8 ml of trifluoroacetic acid and 0.2 ml of water in a sealed ampoule was kept at 110° C. for 17 h. After cooling the mixture was diluted with 2 ml of water, heated to boiling for one minute, and evaporated to dryness in vacuum, dissolved in water and re-evaporated. Chromatography (silica gel, ethyl acetate+methanol+water 70+20+10 parts of volume) afforded 34 mg (41%) of 9-[4-hydroxy-3-(hydroxymethyl)-2-butenyl]guanine.
Name
4-(2-amino-6-chloropurin-9-yl)-1-benzyloxy-2-benzyloxymethyl-2-butene
Quantity
148 mg
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:11][CH:12]=[C:13]([CH2:23][O:24]CC2C=CC=CC=2)[CH2:14][O:15]CC2C=CC=CC=2)=[C:4](Cl)[N:3]=1.FC(F)(F)C(O)=[O:36]>O>[OH:15][CH2:14][C:13]([CH2:23][OH:24])=[CH:12][CH2:11][N:8]1[CH:7]=[N:6][C:5]2[C:4](=[O:36])[NH:3][C:2]([NH2:1])=[N:10][C:9]1=2

Inputs

Step One
Name
4-(2-amino-6-chloropurin-9-yl)-1-benzyloxy-2-benzyloxymethyl-2-butene
Quantity
148 mg
Type
reactant
Smiles
NC1=NC(=C2N=CN(C2=N1)CC=C(COCC1=CC=CC=C1)COCC1=CC=CC=C1)Cl
Name
Quantity
1.8 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0.2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuum
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
CUSTOM
Type
CUSTOM
Details
re-evaporated

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
product
Smiles
OCC(=CCN1C=2N=C(NC(C2N=C1)=O)N)CO
Measurements
Type Value Analysis
AMOUNT: MASS 34 mg
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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